2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted with two methoxy groups at the 2- and 4-positions. The amide nitrogen is linked to a branched ethyl chain containing a 1-methyl-1H-pyrrole moiety and a pyrrolidin-1-yl group.
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-22-10-6-7-17(22)18(23-11-4-5-12-23)14-21-20(24)16-9-8-15(25-2)13-19(16)26-3/h6-10,13,18H,4-5,11-12,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLAVMLCYTUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethoxy groups through methylation reactions. The side chain containing the pyrrole and pyrrolidine rings can be attached via amide bond formation using appropriate coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The dimethoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Structure and Composition
The molecular formula of 2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is . It features a benzamide core substituted with methoxy groups and pyrrolidine moieties, contributing to its biological activity.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may possess:
- Antidepressant Activity : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that the incorporation of pyrrole rings enhances binding affinity to serotonin receptors, which could lead to antidepressant effects .
- Anticancer Properties : Pyrrole derivatives have been investigated for their anticancer activities. The specific substitution patterns in this compound may influence its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neuroscience
Recent studies have explored the neuroprotective effects of compounds similar to this compound. The presence of methoxy groups is thought to enhance lipid solubility, allowing better penetration of the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that highlight its versatility in chemical transformations. The methods often include:
- Pyrrole Functionalization : Utilizing various reagents to introduce functional groups on the pyrrole ring has been a focus area. This approach allows for the creation of a library of derivatives that can be screened for biological activity .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyrrole derivatives using condensation reactions. |
| Step 2 | Functionalization at the benzamide position through acylation. |
| Step 3 | Introduction of methoxy groups via methylation reactions. |
Case Study 1: Antidepressant Activity
In a recent study, researchers synthesized a series of benzamide derivatives, including the target compound. They evaluated their effects on serotonin receptor binding in vitro and found that certain derivatives exhibited significant binding affinity, suggesting potential antidepressant properties .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of pyrrole-based compounds. The study reported that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 4-tert-Butyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide (CAS 1049358-58-8)
- Structural Differences : Replaces the dimethoxy groups with a bulky tert-butyl substituent.
- Steric Effects: The tert-butyl group may hinder binding to flat receptor pockets, unlike the planar dimethoxybenzamide.
- Molecular Weight : 353.5 g/mol vs. ~386 g/mol for the dimethoxy compound, suggesting differences in bioavailability .
b. 2-(2-Hydroxyethyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide (CAS 369652-13-1)
- Structural Differences : Lacks both pyrrolidin-1-yl and dimethoxy groups; features a hydroxyethyl side chain.
- Impact on Properties :
c. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences : Incorporates a sulfonamide group and a fluorinated chromene system.
- Impact on Properties :
- Electron Effects : Fluorine atoms and the chromene system create strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
- Target Selectivity : Likely binds to kinase or protease targets, whereas the dimethoxybenzamide may favor GPCRs or nuclear receptors .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
2,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O4S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1049393-90-9 |
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology and neurology. The benzenesulfonamide moiety is associated with inhibition of carbonic anhydrase and modulation of the Wnt/β-catenin signaling pathway, both crucial in cancer progression and treatment resistance .
Anticancer Properties
Studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Carbonic Anhydrase : This enzyme plays a significant role in tumor growth and metastasis. By inhibiting this enzyme, the compound may reduce tumor acidity and hinder cancer progression.
- Modulation of Wnt/β-Catenin Pathway : This pathway is critical in regulating cell proliferation and differentiation. Dysregulation is often implicated in cancer; thus, targeting this pathway could provide therapeutic benefits.
Neuroactive Properties
The presence of pyrrole and piperazine rings contributes to neuroactive properties. These components may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It exhibits substantial oral bioavailability and brain penetration, which are essential for central nervous system (CNS) activity .
Case Studies
Case Study 1: Alzheimer's Disease Model
In a mouse model of Alzheimer's disease (5XFAD), the compound demonstrated significant efficacy in reducing amyloid plaque burden and improving cognitive function. Administered at a dose of 10 mg/kg via intraperitoneal injection, it showed promising pharmacokinetic profiles with a peak plasma concentration (C_max) of 7.70 ± 0.75 nmol/mL .
Case Study 2: Cancer Cell Lines
In vitro studies involving various human cancer cell lines revealed that the compound exhibited IC50 values below 10 µM against several types of cancer cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis highlighted specific structural features crucial for enhancing biological activity .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Expanded Therapeutic Applications : Investigating its effects on other diseases beyond cancer and neurodegenerative disorders.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
